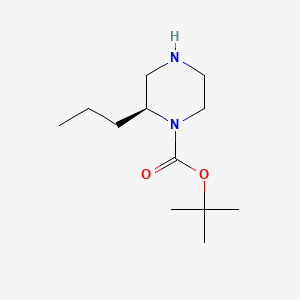

(S)-1-Boc-2-propyl-piperazine

Descripción

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Medicinal and Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in drug design and medicinal chemistry. researchgate.netrjptonline.org This designation stems from its frequent appearance in a vast array of biologically active compounds across numerous therapeutic areas. researchgate.netrjptonline.orgresearchgate.net The unique properties of the piperazine scaffold, including its basicity, solubility, conformational flexibility, and chemical reactivity, make it an invaluable tool for medicinal chemists. nih.gov It provides a versatile template that can be modified to interact with a wide range of biological targets. rjptonline.org The two nitrogen atoms offer multiple points for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance its efficacy and selectivity. nih.govresearchgate.net Consequently, piperazine derivatives have been successfully incorporated into drugs for treating cancer, bacterial infections, and central nervous system disorders. researchgate.netresearchgate.net

Stereochemical Significance in Piperazine Derivatives and the Rationale for Enantiopure Access

The introduction of a substituent on the piperazine ring, as in (S)-1-Boc-2-propyl-piperazine, creates a chiral center, leading to the existence of enantiomers. Stereochemistry is a critical factor in the biological activity of piperazine derivatives, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. researchgate.netontosight.ai The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. vulcanchem.com This stereochemical specificity is crucial for achieving the desired therapeutic effect while minimizing off-target interactions that could lead to adverse effects. vulcanchem.com

The necessity for enantiopure compounds, which consist of a single enantiomer, has driven the development of methods for their synthesis and separation. ub.edu Accessing enantiomerically pure piperazine derivatives is paramount in drug discovery to ensure a well-defined structure-activity relationship and to develop safer, more effective pharmaceuticals. researchgate.netontosight.ai

Contextualization of this compound within Advanced Synthetic and Application Paradigms

This compound is a key chiral building block used in the synthesis of more complex molecules. lookchem.comlookchem.com The "Boc" (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. lookchem.comchemicalbook.com This feature, combined with the defined stereochemistry at the C2 position, makes it a valuable intermediate in asymmetric synthesis—the synthesis of a chiral compound from an achiral or prochiral precursor. lookchem.comnih.govyork.ac.uk

This specific piperazine derivative is utilized in the construction of novel drug candidates and other bioactive compounds where the precise spatial orientation of the propyl group is essential for biological activity. lookchem.comlookchem.com Its application in advanced synthetic paradigms highlights the growing importance of enantiopure building blocks in creating sophisticated molecular architectures with tailored functions. nih.govyork.ac.uk

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659611 | |

| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888972-67-6 | |

| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure Piperazine Derivatives

Asymmetric Synthesis Strategies Towards Chiral Piperazines

The creation of chiral piperazines with a high degree of enantiomeric purity necessitates the use of asymmetric synthesis. These strategies are designed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

Catalytic Asymmetric Hydrogenation Routes to Chiral Piperazinones and Piperazines.dicp.ac.cnrsc.org

Catalytic asymmetric hydrogenation has emerged as a powerful and atom-economical method for producing chiral piperazines. acs.org This technique often involves the reduction of a prochiral precursor, such as a pyrazine (B50134) or a piperazinone, using a chiral catalyst to induce enantioselectivity.

A notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazinone intermediates can then be conveniently converted to the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org For instance, the hydrogenation of specific pyrazin-2-ol substrates has yielded piperazin-2-ones with up to 90% enantiomeric excess (ee). dicp.ac.cn The practicality of this method is further demonstrated by its scalability. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation has also proven effective for the synthesis of chiral piperazines from activated pyrazines. acs.org By activating pyrazines with alkyl halides, a broad range of chiral piperazines, including those with substitutions at the 3-position or disubstituted at the 2,3- and 3,5-positions, have been synthesized with enantioselectivities reaching up to 96% ee. acs.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, offering another route to chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn These methods highlight the versatility of catalytic asymmetric hydrogenation in accessing a diverse array of enantio-enriched piperazine (B1678402) derivatives. dicp.ac.cnacs.org

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| Pyrazin-2-ols | Palladium-based | Chiral Piperazin-2-ones | Up to 90% dicp.ac.cn |

| Activated Pyrazines | Iridium-based | Chiral Piperazines | Up to 96% acs.org |

| Unsaturated Piperazin-2-ones | Iridium-based | Chiral Piperazin-2-ones | Good dicp.ac.cn |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. numberanalytics.com Once the desired chirality is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of enantiopure piperazines.

One prominent example involves the use of amino acid-derived chiral auxiliaries. For instance, (R)-(−)-phenylglycinol has been employed as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. nih.gov The process involves the condensation of the chiral auxiliary with N-Boc glycine (B1666218) to form a protected 2-oxopiperazine intermediate, which then leads to the desired chiral piperazine. nih.gov

Another approach utilizes chiral pyrrolidine (B122466) auxiliaries, which are valued for their ready availability and the efficient transfer of chirality due to their rigid scaffold. researchgate.net These auxiliaries have been instrumental in various stereoselective reactions, including the synthesis of piperazine derivatives. researchgate.net For example, a novel synthetic route toward (S)-2-carboxypiperazine has been developed based on a chiral auxiliary. researchgate.net

The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction. The development of new and more effective chiral auxiliaries remains an active area of research to broaden the scope and improve the efficiency of stereocontrolled piperazine synthesis. numberanalytics.comresearchgate.net

| Chiral Auxiliary Type | Application | Key Feature |

| Amino Acid-Derived (e.g., (R)-(−)-phenylglycinol) | Synthesis of (R)-(+)-2-methylpiperazine | Forms a chiral piperazinone intermediate. nih.gov |

| Pyrrolidine-Based | General stereoselective synthesis | Rigid scaffold for efficient chirality transfer. researchgate.net |

| Amino Acid-Derived | Synthesis of (S)-2-carboxypiperazine | Enables a novel synthetic route. researchgate.net |

Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization.beilstein-journals.orgrsc.orgnih.gov

Transition metal catalysis plays a pivotal role in the asymmetric synthesis of piperazines, enabling a variety of cyclization and functionalization reactions with high stereocontrol. beilstein-journals.org Metals like palladium, rhodium, and iridium are commonly employed to facilitate these transformations. beilstein-journals.orgrsc.orgnih.govgyanvihar.org

A significant advancement in the synthesis of chiral piperazines is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edunih.gov This powerful method allows for the creation of α-tertiary and α-secondary stereocenters with high enantioselectivity. nih.govcaltech.edunih.gov

The reaction typically involves a differentially N-protected piperazin-2-one (B30754) substrate, a palladium catalyst, and a chiral ligand. caltech.edunih.gov The use of electron-deficient PHOX ligands in combination with a palladium precursor has been particularly successful, yielding highly enantioenriched α-tertiary piperazin-2-ones. nih.govrsc.orgrsc.org These products can be subsequently reduced to the corresponding chiral piperazines. nih.govcaltech.edunih.gov

This methodology has proven to be tolerant of a variety of N-substituents and substitutions at the stereocenter, including fused bicyclic systems. nih.gov The resulting chiral α-tertiary piperazines are valuable building blocks for medicinal chemistry, offering access to novel three-dimensionally complex structures. caltech.edunih.gov

| Substrate | Catalyst System | Product | Key Feature |

| Differentially N-protected piperazin-2-ones | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | α-Tertiary piperazin-2-ones | High enantioselectivity for α-tertiary centers. caltech.edunih.gov |

| N4-Boc-protected piperazin-2-ones | Pd catalyst / electron-deficient PHOX ligand | α,α-Disubstituted piperazin-2-ones | Access to gem-disubstituted piperazines. rsc.orgrsc.org |

Beyond palladium, other transition metals have been utilized to effect asymmetric transformations leading to chiral piperazines. beilstein-journals.orgthieme-connect.com For instance, titanium-based catalysts have been used for intramolecular hydroamination to form a tetrahydropyrazine, which is then reduced to a piperazine. thieme-connect.com

Rhodium catalysis has been employed in the ring-opening of N-Boc-azabenzonorbornadienes with piperazine nucleophiles to produce diaminotetralines with good yields and moderate enantioselectivities. rsc.org Iridium catalysts have also been explored for the desymmetrization of similar substrates. rsc.org

Furthermore, palladium-catalyzed carboamination reactions of unsaturated amines with aryl halides represent another strategy for the synthesis of cis-2,6-disubstituted piperazines with high diastereoselectivity and enantiomeric excess. acs.org These varied metal-mediated approaches underscore the versatility of transition metal catalysis in constructing complex chiral piperazine frameworks. beilstein-journals.orgacs.orgthieme-connect.comrsc.org

| Metal | Reaction Type | Substrate | Product |

| Titanium | Intramolecular Hydroamination/Reduction | Aminoalkyne | Piperazine thieme-connect.com |

| Rhodium | Asymmetric Ring-Opening | N-Boc-azabenzonorbornadiene | Diaminotetraline rsc.org |

| Palladium | Carboamination | N¹-aryl-N²-allyl-1,2-diamine | cis-2,6-Disubstituted Piperazine acs.org |

Enantioselective Directed C-H Lithiation and Electrophilic Trapping.acs.orgnih.gov

The direct functionalization of C-H bonds is a highly desirable and atom-economical synthetic strategy. Enantioselective directed C-H lithiation followed by trapping with an electrophile has emerged as a method for the asymmetric synthesis of α-substituted piperazines. acs.orgnih.govmdpi.com

This approach typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, most notably (-)-sparteine (B7772259) or its surrogate. acs.orgnih.govmdpi.com The chiral ligand complexes with the lithium base to create a chiral deprotonating agent, which selectively removes a proton from one of the enantiotopic α-positions of an N-Boc protected piperazine. The resulting lithiated intermediate is then quenched with an electrophile to introduce a new substituent with stereocontrol. acs.orgnih.govmdpi.com

A key challenge in this methodology is the potential for ring fragmentation of the lithiated piperazine intermediate. acs.org However, strategies such as the use of sterically hindered N-alkyl groups have been developed to minimize this side reaction. acs.org Detailed mechanistic studies, including the use of in situ IR spectroscopy, have been crucial for optimizing reaction conditions and improving enantioselectivity. acs.orgnih.gov This method has been successfully applied to the synthesis of a range of enantiopure α-substituted piperazines. acs.orgnih.govthieme-connect.com

| Key Reagents | Substrate | Product | Noteworthy Finding |

| s-BuLi / (-)-sparteine or surrogate | α-methylbenzyl-functionalized N-Boc piperazine | Enantiopure α-substituted piperazines | Electrophile and distal N-substituent affect yield and enantioselectivity. acs.orgnih.gov |

| s-BuLi / chiral diamine | N-Boc protected piperazines | Enantioenriched α-substituted piperazines | Ring fragmentation can be a competing pathway. acs.org |

| s-BuLi / TMEDA | N-Boc-N'-benzyl piperazine | Racemic α-substituted piperazines | Diamine-free lithiation is feasible. mdpi.com |

Diastereoselective and Chemoenzymatic Synthesis of Piperazine Ring Systems

The construction of the chiral piperazine core is often the most critical phase in the synthesis of complex derivatives. Modern organic synthesis has moved towards methods that are not only efficient but also highly selective, minimizing the need for extensive purification of stereoisomers.

The formation of the piperazine ring through cyclization of linear precursors is a fundamental strategy for creating carbon-substituted piperazines. mdpi.com Palladium-catalyzed cyclization reactions have emerged as a powerful tool for the modular synthesis of highly substituted piperazines. acs.orgorganic-chemistry.org These methods often involve coupling a diamine component with a unit that provides two carbon atoms to complete the ring, proceeding with significant regio- and stereochemical control under mild conditions. acs.orgorganic-chemistry.org For instance, the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components can produce a wide array of piperazine structures in excellent yields. acs.org

Another advanced approach involves a one-pot, three-component synthesis that combines N-activated aziridines, anilines, and propargyl carbonates. acs.org This method proceeds via an SN2-type ring-opening of the aziridine (B145994) followed by a palladium-catalyzed annulation, delivering highly substituted piperazines with outstanding stereoselectivity (de, ee >99%). acs.org Furthermore, chemoenzymatic methods utilizing imine reductases (IREDs) offer a direct route to chiral piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. researchgate.net This biocatalytic approach provides access to various N- and C-substituted piperazines with high activity and excellent enantioselectivity under mild reaction conditions. researchgate.net

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0) complexes | Decarboxylative Cyclization | High yields, mild conditions, high regio- and stereocontrol. | acs.org |

| Pd-Catalyst / N-Activated Aziridines | One-Pot Three-Component Annulation | Excellent stereoselectivity (de, ee >99%), high yields. | acs.org |

| Imine Reductase (IRED) from Myxococcus stipitatus | Biocatalytic Reductive Amination | High enantioselectivity, mild aqueous conditions, broad substrate scope. | researchgate.net |

| Zr-ureate catalyst | Intramolecular Aminoalkene Hydroamination | Diastereoselective synthesis of cis-2,5-disubstituted piperazines. | rsc.org |

One of the most direct routes to chiral piperazines is the stereoselective reduction of corresponding chiral piperazine-2-ones (oxopiperazines) or diketopiperazines. nih.govcaltech.edu However, the asymmetric synthesis of these precursors has historically been a limitation. nih.gov A significant advancement in this area is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu

The synthesis of enantiopure diketopiperazines, which can serve as precursors, is also a key strategy. acs.org For example, dipeptides can be cyclized to form diketopiperazine derivatives, which are then efficiently reduced using reagents like sodium borohydride (B1222165) with iodine to yield enantiomerically pure bicyclic piperazines. nih.gov The diastereoselective synthesis of complex pyrrolopiperazine-2,6-diones has also been achieved through one-pot Ugi/nucleophilic substitution/N-acylation sequences, providing access to these precursors with high chemical yields and complete diastereoselectivity. acs.org Once formed, the chiral ketopiperazine products can be converted to the desired piperazines, for instance, by hydrolysis of a protecting group followed by reduction of the amide. nih.gov

| Precursor Type | Asymmetric Synthesis Method | Reduction Step | Reference |

|---|---|---|---|

| Piperazin-2-one | Pd-catalyzed decarboxylative allylic alkylation | Amide reduction (e.g., with LiAlH₄) | nih.govcaltech.edu |

| Diketopiperazine | Cyclization of dipeptides | Reduction with NaBH₄/I₂ | nih.gov |

| Spiro-Diketopiperazine | Intramolecular Tsuji–Trost reaction of Ugi adducts | Deprotection and reduction | acs.org |

| Pyrrolopiperazine-2,6-dione | One-pot Ugi/nucleophilic substitution/N-acylation | Subsequent reduction of amide functionalities | acs.org |

Enzymatic kinetic resolution provides an efficient and highly selective method for obtaining enantiopure building blocks like (S)-piperazine-2-carboxylic acid, a direct precursor to the title compound. researchgate.netarkat-usa.org This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product in high enantiomeric purity. biosynth.comparadisiresearch.com

A prominent example is the use of Lipase A from Candida antarctica (CAL-A) to catalyze the highly enantioselective N-acylation of racemic N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.netarkat-usa.org This process can yield both the unreacted substrate and the acylated product with enantiomeric excess (ee) values greater than 99%. arkat-usa.org Similarly, aminopeptidases, such as a semi-purified enzyme from Aspergillus oryzae (LAP2), have been successfully applied to the chiral resolution of racemic piperazine-2-carboxamide. biosynth.comparadisiresearch.com The enzyme selectively hydrolyzes the (S)-amide to produce enantiopure (S)-piperazine-2-carboxylic acid, achieving near-perfect resolution. biosynth.comparadisiresearch.com These biocatalytic processes are advantageous due to their high selectivity and operation in environmentally benign aqueous media. biosynth.comparadisiresearch.com

| Enzyme | Substrate | Reaction | Product | Enantioselectivity (E-value / ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | (R)-N-4-Boc-piperazine-2-carboxylic acid methyl ester | E > 200 (>99% ee) | arkat-usa.org |

| Candida antarctica Lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | (S)-N-1-Boc-piperazine-2-carboxylic acid methyl ester | E = 200 | arkat-usa.org |

| Aminopeptidase from Aspergillus oryzae (LAP2) | rac-piperazine-2-carboxamide | Hydrolysis | (S)-piperazine-2-carboxylic acid | Excellent ee | biosynth.comparadisiresearch.com |

| Klebsiella terrigena DSM 9174 (whole cells) | rac-piperazine-2-carboxamide | Hydrolysis | (S)-piperazine-2-carboxylic acid | 99.4% ee | researchgate.net |

Strategic Application of Protecting Groups in Chiral Piperazine Synthesis

The use of protecting groups is essential in the multi-step synthesis of complex molecules like substituted piperazines. These groups temporarily mask reactive functional groups, such as the secondary amines of the piperazine ring, to prevent unwanted side reactions and to direct the reactivity towards a desired outcome. cymitquimica.comacs.org

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemimpex.comwikipedia.org Its popularity in piperazine chemistry stems from several key advantages. The Boc group is typically introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a process that is efficient and high-yielding. acs.org

The resulting N-Boc protected piperazine is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, to which it is resistant. acs.org This stability allows for selective modification at other positions of the molecule. Crucially, the Boc group is acid-labile, meaning it can be easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to regenerate the free amine. cymitquimica.comwikipedia.org This orthogonal stability makes the Boc group a cornerstone of modern synthetic strategies for preparing complex piperazine derivatives. chemimpex.comnordmann.global

In syntheses involving piperazines with multiple protecting groups, such as a bis-Boc-protected piperazine or a piperazine with Boc and other groups, the ability to selectively remove one group while leaving others intact is critical. acs.orgacs.org Such regioselective deprotection allows for the sequential functionalization of the piperazine nitrogens.

Advanced techniques have been developed to achieve this selectivity. For example, thermal deprotection of N-Boc groups in a continuous flow reactor allows for selective cleavage based on the electronic nature of the group attached to the nitrogen. acs.org It has been demonstrated that an aryl N-Boc group can be selectively removed at a lower temperature in the presence of an alkyl N-Boc group, which requires a higher temperature for cleavage. acs.org This temperature control provides a practical method for sequential deprotection. acs.org Another method involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents. researchgate.net These solvents can facilitate the thermolytic deprotection of Boc groups, and in some cases, can achieve regioselective removal of one Boc group from a bis-protected piperazine. researchgate.net

| Method | Conditions | Selectivity Principle | Example | Reference |

|---|---|---|---|---|

| Thermal Deprotection (Continuous Flow) | Varying temperature (e.g., 180°C vs. 230°C) | Electronic differences between protected amines. | Selective removal of aryl N-Boc in the presence of alkyl N-Boc. | acs.org |

| Thermolysis in Fluorinated Alcohols | Reflux or microwave heating in TFE or HFIP | Differential lability of Boc groups based on molecular structure. | Regioselective cleavage of one N-Boc group on a piperazine ring. | researchgate.net |

| Acid-mediated (TFA) | Controlled stoichiometry and reaction time | Kinetic difference in deprotection rates. | Partial deprotection of bis-Boc piperazines. | nih.gov |

Process Development and Scalability in Chiral Piperazine Production

The successful transition of a chiral piperazine derivative from a laboratory-scale curiosity to a commercially viable product hinges on robust process development and proven scalability. The production of enantiopure piperazines, such as (S)-1-Boc-2-propyl-piperazine, on an industrial scale presents numerous challenges, including the need for high enantiomeric purity, cost-effectiveness, operational safety, and waste minimization. Addressing these challenges requires meticulous optimization of synthetic routes, reaction conditions, and purification procedures.

Key considerations in the process development for chiral piperazines involve selecting a scalable and economical starting material, minimizing the number of synthetic steps, and ensuring high yields and stereochemical fidelity at each stage. Several strategic approaches have been developed and scaled for the production of enantiopure piperazine cores.

One of the most practical and scalable methods begins with readily available α-amino acids. researchgate.netrsc.org This strategy leverages the inherent chirality of the starting material to construct the piperazine ring. A representative multi-step sequence involves the transformation of an amino acid into a chiral 1,2-diamine, which then undergoes cyclization. rsc.org A key transformation in this route is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt, which has been successfully performed on a multigram scale. rsc.org

Another powerful and highly scalable strategy is the asymmetric hydrogenation of prochiral pyrazine precursors. researchgate.netacs.org This method offers a more convergent approach, often requiring fewer steps. Iridium-catalyzed asymmetric hydrogenation of activated pyrazinium salts has demonstrated high enantioselectivity (up to 96% ee) and practical utility for producing a wide range of chiral piperazines. researchgate.netacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines without loss of optical purity. dicp.ac.cn The viability of this approach has been demonstrated on the gram scale, showing no loss of reactivity or enantioselectivity. dicp.ac.cn

The development of a commercial manufacturing process for pharmaceuticals often involves "telescoping" multiple synthetic steps to improve efficiency and reduce waste. In the synthesis of Ipatasertib, an intermediate involving N-Boc-piperazine was manufactured on a commercial scale, producing approximately 15 tons with an 81% yield over two telescoped steps. researchgate.net This process required careful control over stoichiometry and impurities, such as limiting the amount of piperazine in the N-Boc-piperazine starting material to control the formation of dimeric side-products. researchgate.net

Process optimization also focuses heavily on reaction conditions to maximize throughput and minimize costs. For instance, palladium-catalyzed cyclization reactions for piperazine synthesis have been optimized to function with low catalyst loadings (as low as 1 mol%), which is crucial for cost-effective large-scale production. acs.org The choice of solvent and base is also critical; studies have shown that for certain hydrogen borrowing reactions, water and a tertiary amine base are essential for achieving efficient and robust catalyst performance on a large scale. thieme-connect.de

The table below summarizes key data from different scalable synthetic strategies for producing chiral piperazine derivatives, highlighting the performance metrics relevant to process development.

| Synthetic Strategy | Key Intermediate/Product | Catalyst/Reagent | Scale | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Piperazin-2-one | Pd(TFA)₂ / (S)-Segphos | Gram-scale | 93% | 90% | dicp.ac.cn |

| Asymmetric Hydrogenation | 3-Substituted Chiral Piperazine | Ir-catalyst / JosiPhos-type ligand | Not specified | Good to Excellent | up to 92% | researchgate.net |

| Cyclization from Amino Acids | Orthogonally Protected 2-Substituted Piperazine | Vinyl diphenyl sulfonium salt | Multigram-scale | Not specified | Enantiomerically pure | rsc.org |

| Commercial Process (Telescoped) | N-Boc-piperazine intermediate for Ipatasertib | POBr₃ / ⁿPr₃N then N-Boc-piperazine | ~15 tons | 81% (over 2 steps) | Not applicable | researchgate.net |

| Palladium-Catalyzed Cyclization | Substituted Piperazine | Pd₂(dba)₃ | Not specified | 98% | Not applicable | acs.org |

Control of impurities is a paramount concern in large-scale synthesis. During the bromination step in the Ipatasertib process, for example, over-bromination could lead to potentially genotoxic impurities. researchgate.net A stringent control strategy was implemented, limiting total bromine content in the intermediate to a maximum of 4 ppm. researchgate.net Similarly, in developing a cost-effective synthesis for a buspirone (B1668070) intermediate, controlling the formation of a bis-product when using cyanamide (B42294) was a significant hurdle, which was overcome by carefully controlling the stoichiometry. tandfonline.com

Ultimately, the scalability of any process for producing compounds like this compound is a multi-faceted challenge. It requires a synthesis route that is not only high-yielding and stereoselective but also economically viable, safe, and environmentally sustainable. The methods developed, from leveraging the chiral pool of amino acids to catalytic asymmetric transformations, provide a robust toolbox for the industrial production of these valuable enantiopure piperazine derivatives. researchgate.netresearchgate.nettandfonline.com

Chemical Reactivity and Functionalization of S 1 Boc 2 Propyl Piperazine Scaffolds

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms within the piperazine ring exhibit different reactivity profiles. The nitrogen atom bearing the Boc group is significantly less nucleophilic due to the electron-withdrawing nature of the carbamate (B1207046). Consequently, the secondary amine (the NH group) is the primary site for reactions involving nucleophilic attack.

The free secondary amine of 1-Boc-piperazine derivatives readily participates in nucleophilic substitution reactions. A common application is the alkylation with alkyl halides. For instance, the secondary amine can be alkylated to introduce a variety of substituents. nih.gov

In a broader context, the synthesis of various piperazine-containing drugs often involves the initial coupling of 1-Boc-piperazine with suitable electrophiles. nih.gov For example, N-alkylation of the free amine of Boc-protected piperazines is a key step in creating more complex molecular architectures. rsc.orgnih.gov

The unprotected nitrogen of 1-Boc-piperazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of N-aryl bonds, a common structural motif in pharmaceuticals. The coupling of 1-Boc-piperazine with aryl halides or triflates is a well-established method for synthesizing N-arylpiperazines. scientificlabs.co.ukorganic-chemistry.org While specific examples for the (S)-2-propyl derivative are not detailed, the general reactivity of the 1-Boc-piperazine core is highly relevant. The efficiency of these reactions can sometimes be improved by using unprotected piperazine, which avoids a subsequent deprotection step. mdpi.com

Copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction, also provide a viable route for the N-arylation of 1-Boc-piperazine with aryl iodides. researchgate.net These reactions often require a catalyst system, such as copper(I) bromide with a suitable ligand like 1,1'-bi-2-naphthol (B31242) (BINOL). scientificlabs.co.ukresearchgate.net

Table 1: Examples of Cross-Coupling Reactions with 1-Boc-Piperazine

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Aryl halides/triflates | N-Arylpiperazines |

| Ullmann-Goldberg Reaction | CuBr/BINOL, K3PO4 | Aryl iodides | N-Arylpiperazines |

Reductive amination is a powerful and widely used method for the N-alkylation of the free amine in 1-Boc-piperazine derivatives. researchgate.net This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). rsc.orgnih.govvliz.bereddit.com

This method is highly versatile, allowing for the introduction of a wide array of substituents onto the piperazine nitrogen. For example, reductive amination of 1-Boc-piperazine with various aldehydes has been used to synthesize a range of N-alkylated piperazine derivatives. nih.govnih.gov The reaction is often carried out under mild conditions and demonstrates good functional group tolerance. vliz.belibretexts.org

Stereoselective Functionalization at the Piperazine Carbon Skeleton

Functionalization of the carbon backbone of the piperazine ring, particularly at the α-position to the nitrogen atoms, presents a greater challenge but offers significant opportunities for creating structural diversity.

Direct C-H functionalization at the α-carbon of N-Boc-piperazines has emerged as a powerful strategy. beilstein-journals.org One of the primary methods involves α-lithiation followed by trapping with an electrophile. beilstein-journals.orgresearchgate.net This is typically achieved by treating the N-Boc-piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate to induce enantioselectivity. beilstein-journals.orgacs.orgacs.orgmdpi.com

These lithiated intermediates can react with a variety of electrophiles, enabling the introduction of alkyl, acyl, and other functional groups. mdpi.comresearchgate.net However, the development of general and highly enantioselective methods for α-functionalization of N-Boc-piperazines has been challenging compared to simpler N-Boc-pyrrolidines and piperidines. beilstein-journals.org

Visible-light photoredox catalysis has also been explored for the direct α-C-H functionalization of piperazines. beilstein-journals.orgmdpi.com This approach can facilitate the coupling of N-Boc piperazines with partners like 1,4-dicyanobenzenes and vinyl sulfones. mdpi.comencyclopedia.pub

Table 2: Methods for Direct Alpha-C-H Functionalization of N-Boc-Piperazines

| Method | Reagents | Type of Functionalization |

|---|---|---|

| Asymmetric Lithiation-Trapping | s-BuLi, chiral ligand (e.g., (-)-sparteine), electrophile | Alkylation, acylation, etc. at the α-carbon |

| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)₃), light | Arylation, vinylation at the α-carbon |

An alternative approach to functionalizing the carbon skeleton involves the corresponding piperazin-2-one (B30754). The piperazinone can be synthesized from the parent piperazine. The enolate of an N-Boc-piperazinone can then be generated and subsequently alkylated. rsc.org

A notable advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-Boc protected piperazinones. rsc.orgnih.gov This method allows for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding gem-disubstituted piperazines. rsc.orgnih.gov This strategy provides access to valuable chiral building blocks that would be difficult to obtain through direct functionalization of the piperazine ring. rsc.orgnih.gov The N-Boc group on the N4 nitrogen attenuates its nucleophilicity, which allows for selective enolate functionalization. rsc.org

Academic Research Applications of S 1 Boc 2 Propyl Piperazine As a Chiral Synthon

Chiral Building Block in Complex Molecule Synthesis

The primary application of (S)-1-Boc-2-propyl-piperazine in academic research is as a chiral synthon for the construction of complex molecular architectures. mdpi.com The inherent chirality of the molecule is strategically transferred to the target compound, influencing its biological activity and pharmacological properties. The piperazine (B1678402) scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. mdpi.com

The synthesis of such chiral piperazines can be achieved through methods like the asymmetric hydrogenation of pyrazines. rsc.orgdicp.ac.cnacs.org For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazines with a hydroxyl group can produce chiral piperazin-2-ones, which can then be converted to chiral piperazines without losing their optical purity. rsc.orgdicp.ac.cn Another approach involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, yielding a variety of chiral piperazines with high enantioselectivity. acs.org

The utility of chiral piperazines extends to their use as catalysts themselves. For example, (2S,5S)-2,5-dialkyl substituted piperazines have been shown to catalyze the enantioselective addition of dialkylzincs to aryl aldehydes, producing chiral alcohols with high enantiomeric excess. rsc.org

Scaffold for Library Synthesis and Diversity-Oriented Synthesis

This compound serves as an excellent scaffold for library synthesis and diversity-oriented synthesis (DOS). beilstein-journals.org DOS is a synthetic strategy that aims to create collections of structurally diverse small molecules in an efficient manner. scispace.comcam.ac.uk This approach is particularly valuable for the discovery of novel biologically active compounds. beilstein-journals.org

The piperazine ring, with its two distinct nitrogen atoms, allows for the introduction of a wide variety of substituents, leading to a large and diverse library of compounds from a single starting scaffold. The Boc-protected nitrogen can be deprotected and functionalized, while the other nitrogen can be alkylated or acylated, creating multiple points of diversification. muni.cz This strategy has been employed in the solid-phase synthesis of libraries of imidazo[1,2-a]pyridine-8-carboxamides, where the diversity of the final products was enhanced by the versatility of the cleavage step from the solid support. acs.org

The concept of using a chiral building block like this compound in DOS allows for the generation of libraries of enantiomerically pure compounds, which is crucial for studying stereospecific interactions with biological targets. mdpi.com

Precursor for Investigational Compounds in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound is a key precursor for the synthesis of investigational compounds. fda.gov An investigational new drug (IND) is a compound that has shown promise in preclinical studies and is being evaluated in clinical trials for its safety and efficacy. fda.govfriendsofcancerresearch.org The piperazine moiety is found in numerous drug candidates across various therapeutic areas, including antipsychotics, antidepressants, and anti-HIV agents. mdpi.comresearchgate.net

A notable application of this chiral building block is in the synthesis of neurokinin NK1 receptor antagonists. The NK1 receptor is implicated in pain transmission and inflammatory responses, making its antagonists potential therapeutic agents for conditions like migraine and nausea. nih.gov For example, the synthesis of potent NK1 receptor antagonists has been achieved using conformationally constrained amino acids built upon a piperazine-like scaffold. nih.govgoogle.com

The synthesis of these investigational compounds often involves multi-step sequences where the this compound core is elaborated. For instance, in the development of dopamine (B1211576) D2/D3 agonists, a mono-Boc-protected piperazine was N-acylated and subsequently reduced to introduce the desired pharmacophore. nih.gov

Table 1: Examples of Investigational Compound Classes Derived from Chiral Piperazine Scaffolds

| Therapeutic Area | Target | Example Compound Class |

|---|---|---|

| Neurology | Neurokinin NK1 Receptor | Piperazine-based NK1 antagonists nih.govgoogle.com |

| Neurology | Dopamine D2/D3 Receptors | 8-hydroxy quinoline (B57606) piperazine derivatives nih.gov |

| Infectious Disease | HIV-1 CCR5 Co-receptor | N-aryl piperazine derivatives researchgate.net |

Role in Material Science and Catalysis Research

Beyond its applications in life sciences, this compound and related chiral piperazines have found utility in material science and catalysis research. The defined stereochemistry and the presence of two nitrogen atoms make them attractive as chiral ligands for asymmetric catalysis. rsc.orgunl.pt

Chiral piperazines have been effectively used as organocatalysts in asymmetric Michael additions of aldehydes to nitroalkenes, yielding products with high diastereoselectivities. unl.pt In metal-catalyzed reactions, they can act as ligands that induce chirality in the product. For example, the dilithium (B8592608) salt of (2S,5S)-2,5-dialkyl substituted piperazines has been shown to be an effective catalyst for the enantioselective addition of dialkylzincs to aryl aldehydes. rsc.org

In material science, the incorporation of chiral building blocks like this compound can lead to materials with unique chiroptical properties. While specific examples for this particular compound are not extensively documented, the general principle of using chiral synthons to create functional materials is an active area of research.

The development of heterogeneous catalysts, where a chiral catalyst is immobilized on a solid support, is a key area in sustainable chemistry. rsc.org Chiral piperazines can be anchored to solid supports, combining the advantages of enantioselective catalysis with ease of separation and catalyst recycling. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S,5S)-2,5-Dialkyl substituted piperazines |

| Imidazo[1,2-a]pyridine-8-carboxamides |

| 8-hydroxy quinoline piperazine derivatives |

| N-aryl piperazine derivatives |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are fundamental to understanding the intricate mechanisms of chemical reactions involving chiral piperazines. Computational approaches allow for the detailed mapping of potential energy surfaces, identifying the relative energies of reactants, products, and the crucial transition states that connect them. nih.gov Methods such as the Intrinsic Reaction Coordinate (IRC) are employed to delineate the precise energetic path from a transition state to the corresponding reactants and products, providing a step-by-step visualization of the reaction progress. nih.gov

For complex reactions, the United Reaction Valley Approach (URVA) can be used to partition the reaction path into distinct phases, such as reactant preparation, bond formation/cleavage at the transition state, and product adjustment. nih.gov This analysis reveals the sequence of chemical processes and the electronic factors that govern the reaction's mechanism and energetics. nih.gov

In studies on related chiral piperazine systems, like the alkylation of 2-oxopiperazines, quantum chemistry calculations have been used to model the reaction path for the formation of different enantiomers. benjamin-bouvier.fr These investigations scrutinize the structures and energetics of pre-reaction complexes, transition states, and post-reaction complexes. benjamin-bouvier.fr The computational results often show strong agreement with experimental observations, offering valuable insights into the origins of stereospecificity. benjamin-bouvier.fr A similar theoretical framework can be applied to reactions involving this compound to understand its reactivity, for instance, in N-alkylation or acylation reactions, by calculating the energy barriers for different mechanistic pathways.

Table 1: Exemplary Data for a Hypothetical Reaction Pathway Analysis This table illustrates the type of data generated from theoretical studies on a reaction mechanism, showing the relative energies of stationary points along the reaction coordinate.

| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants | DFT/B3LYP/6-31G | 0.0 | Starting materials |

| Transition State 1 | DFT/B3LYP/6-31G | +15.2 | Energy barrier for Path A |

| Transition State 2 | DFT/B3LYP/6-31G | +18.5 | Energy barrier for Path B |

| Intermediate | DFT/B3LYP/6-31G | +5.7 | A stable species along the path |

| Product A | DFT/B3LYP/6-31G | -10.3 | Product from Path A |

| Product B | DFT/B3LYP/6-31G | -8.1 | Product from Path B |

| Note: Data is illustrative and not from a specific study on this compound. |

Computational Prediction of Stereoselectivity and Enantiofacial Preferences

A significant challenge and opportunity in synthetic chemistry is the accurate prediction of stereoselectivity. Computational chemistry provides powerful tools to tackle this, reducing the reliance on costly and time-consuming experimental screening of ligands and catalysts. nih.gov Methods like Quantum-Guided Molecular Mechanics (Q2MM) are designed to generate reaction-specific transition state force fields (TSFFs). nih.gov These force fields allow for rapid conformational sampling, which is crucial for calculating the Boltzmann-averaged relative energies of transition states leading to different stereoisomers. nih.gov

For many enantioselective catalytic reactions, a high correlation (correlation coefficients of 0.8-0.9) can be achieved between computationally predicted enantiomeric excess (ee) values and those observed experimentally. nih.gov This predictive power allows for the virtual screening of large libraries of catalysts or substrates to identify the most promising combinations for achieving high stereoselectivity. nih.gov

Studies on the alkylation of substituted 2-oxopiperazines demonstrate how computational analysis can elucidate the origins of enantiofacial discrimination. benjamin-bouvier.fr The preference for an incoming electrophile to attack one face of the molecule over the other is shown to be a result of a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr For this compound, the chiral center at the C2 position, bearing a propyl group, and the bulky N-Boc protecting group would be expected to strongly influence the enantiofacial preference in reactions at the second nitrogen (N4) or adjacent positions.

Table 2: Illustrative Computational Prediction of Diastereomeric Ratio This table shows how computational models can predict the product ratio based on the calculated energy difference between the transition states leading to each diastereomer.

| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Ratio | Experimental Ratio |

| TS-exo | 0.0 | 98 | 98 |

| TS-endo | +2.3 | 2 | 2 |

| Note: Data adapted from a study on 2-oxopiperazines to illustrate the principle. benjamin-bouvier.fr |

Conformational Analysis of Piperazine Ring Systems

The six-membered piperazine ring is not planar and can adopt several low-energy conformations, most notably the chair, boat, and twist-boat forms. The specific conformation adopted by a substituted piperazine like this compound, and the energy barriers between these conformers, are critical determinants of its chemical reactivity and biological activity.

Computational conformational analysis is used to identify the most stable conformers and to quantify their relative energies. In substituted piperidines, which are structurally related, it has been shown that the nature of the N-protecting group can significantly influence the conformational equilibrium. researchgate.net For instance, a bulky N-Boc group on this compound will have a strong preference for the equatorial position in a chair conformation to minimize steric strain. The C2-propyl group's preference for an equatorial or axial position will be influenced by interactions with the Boc group and other ring atoms. This interplay of steric and electronic effects dictates the dominant conformation in solution. NMR analysis, supported by computational modeling, is a powerful combination for confirming the solution-state conformations of such molecules. researchgate.net

Table 3: Representative Conformational Energy Data for a Substituted Piperazine This table provides an example of the relative energies calculated for different conformations of a piperazine derivative.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | N-Boc (eq), C2-Propyl (eq) | 0.00 |

| Chair 2 | N-Boc (eq), C2-Propyl (ax) | +2.5 |

| Twist-Boat | - | +5.8 |

| Boat | - | +7.2 |

| Note: Energies are hypothetical, based on general principles of conformational analysis for substituted cyclic systems. |

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

In medicinal chemistry, piperazine scaffolds are common in pharmacologically active compounds. researchgate.net Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential for understanding how ligands like this compound might interact with biological targets such as enzymes or receptors. nih.gov

Molecular Docking is the first step, predicting the preferred binding orientation of the ligand within the target's active site and estimating its binding affinity through a scoring function. nih.govcresset-group.com This allows for the rapid screening of virtual compound libraries to identify potential hits.

Molecular Dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-target complex. nih.gov Starting from a docked pose, an MD simulation tracks the movements of all atoms in the system over time (typically nanoseconds to microseconds). nih.gov This analysis reveals the stability of the binding pose, identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and can be used to calculate a more accurate estimate of the binding free energy using methods like MM-PBSA or MM-GBSA. cresset-group.comtandfonline.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. nih.gov

Table 4: Sample Data from a Molecular Docking and MD Simulation Study This table illustrates typical output data from a computational study of a ligand binding to a protein target.

| Parameter | Value | Unit | Description |

| Docking Score | -8.5 | kcal/mol | Predicted binding affinity from docking. |

| van der Waals Energy (ΔEvdw) | -45.2 | kcal/mol | Contribution from van der Waals forces. tandfonline.com |

| Electrostatic Energy (ΔEele) | -15.8 | kcal/mol | Contribution from electrostatic interactions. tandfonline.com |

| Solvation Free Energy (ΔGsol) | +21.1 | kcal/mol | Energy cost of desolvating the ligand and binding site. tandfonline.com |

| Binding Free Energy (ΔGbind) | -40.0 | kcal/mol | Overall estimated binding free energy from MM-GBSA. |

| Average Ligand RMSD | 1.8 | Å | Measure of ligand stability in the binding pocket. |

| Note: Data is illustrative of the methodology and does not represent a specific target for this compound. |

Application of Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry and are widely applied to the study of molecules like this compound. wur.nlresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure and properties of a molecule.

Applications of quantum chemical calculations include:

Geometry Optimization: Finding the lowest energy (most stable) three-dimensional structure of a molecule. researchgate.net

Energy Calculations: Determining the absolute and relative energies of different isomers, conformers, or transition states. nih.gov

Electronic Property Prediction: Calculating properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which indicates regions of a molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts or vibrational frequencies (IR/Raman), which can be compared with experimental results to confirm a structure. researchgate.net

Reactivity Indices: Calculating values from frontier molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. researchgate.net

Thermochemical Properties: Estimating thermodynamic quantities like enthalpy, entropy, and Gibbs free energy for reactions. bohrium.com

In the context of substituted piperazines, quantum chemical methods have been successfully used to calculate physicochemical properties like pKa values and carbamate (B1207046) stability, which are crucial for applications such as CO2 capture. wur.nl

Table 5: Key Molecular Properties Derivable from Quantum Chemical Calculations

| Property | Typical Method | Description |

| Optimized Geometry | DFT (e.g., B3LYP) | Lowest energy 3D arrangement of atoms. |

| HOMO Energy | DFT | Energy of the highest occupied molecular orbital. |

| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | DFT | Indicator of chemical stability and reactivity. |

| Dipole Moment | DFT | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | DFT | Partial charges assigned to individual atoms. |

| Vibrational Frequencies | DFT | Predicted IR and Raman spectral peaks. |

| Note: This table lists common outputs from quantum chemical software packages. |

Conclusion

(S)-1-Boc-2-propyl-piperazine stands as a testament to the importance of stereochemistry in modern chemical research. As a privileged scaffold, the piperazine (B1678402) moiety continues to be a focal point in medicinal chemistry, and the ability to access enantiomerically pure derivatives like this compound is crucial for the development of next-generation therapeutics. Its well-defined physicochemical properties, coupled with sophisticated synthetic and purification strategies, underscore its value as a key intermediate. The applications of this chiral building block in the synthesis of complex bioactive molecules and its potential use in asymmetric catalysis highlight its significant contribution to the advancement of organic chemistry.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Purity and Structure Elucidation

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful methods for separating enantiomers, allowing for the precise quantification of the enantiomeric excess (ee) of (S)-1-Boc-2-propyl-piperazine. nih.gov

The fundamental principle of chiral separation relies on the differential interaction between the two enantiomers and the chiral stationary phase. yakhak.org These CSPs are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), which form transient diastereomeric complexes with the enantiomers of the analyte. yakhak.orgnih.gov The difference in the stability of these complexes leads to different retention times, enabling their separation. mdpi.com

For this compound, a normal-phase HPLC method is typically employed. A suitable CSP, such as one derived from amylose or cellulose, is selected. The mobile phase usually consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. rsc.org The precise ratio of these solvents is optimized to achieve baseline separation of the (S) and (R) enantiomers. Detection is commonly performed using a UV detector. yakhak.orgunl.pt The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Gas chromatography can also be utilized, particularly after derivatization of the piperazine (B1678402), although direct analysis on a chiral capillary column is also possible. sigmaaldrich.com The choice between HPLC and GC depends on the volatility and thermal stability of the compound.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | ~10.5 min |

| Retention Time (R)-enantiomer | ~12.8 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity, configuration, and conformation of this compound. ipb.pt

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework of the molecule. lew.ro The presence of the tert-butoxycarbonyl (Boc) protecting group is characterized by a prominent singlet around 1.4 ppm in the ¹H spectrum and signals around 28 ppm and 80 ppm in the ¹³C spectrum. rsc.orgresearchgate.net The signals for the propyl group and the piperazine ring protons appear in distinct regions, and their splitting patterns (coupling constants) provide information about adjacent protons. jgtps.com However, the presence of the Boc group can lead to broadened signals or the appearance of multiple sets of signals (rotamers) at room temperature due to restricted rotation around the N-C(O) amide bond. researchgate.netrsc.orgnih.gov Temperature-dependent NMR studies can be performed to analyze this dynamic behavior. nih.gov

2D NMR Techniques: Advanced two-dimensional NMR experiments are crucial for unambiguous assignment and stereochemical analysis.

COSY (Correlation Spectroscopy) is used to identify proton-proton spin-spin coupling networks, confirming the connectivity within the propyl group and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of all carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which helps to piece the entire molecular structure together.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for stereochemical and conformational analysis. beilstein-journals.org It detects through-space interactions between protons that are close to each other. For this compound, the piperazine ring is expected to adopt a chair conformation. nih.gov NOESY can reveal correlations between the proton at the C2 stereocenter and other protons on the ring, helping to determine the relative orientation (axial or equatorial) of the propyl group. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Boc Group | ||

| -C(CH₃)₃ | 1.45 (s, 9H) | 28.4 (3C) |

| -C(CH₃)₃ | 79.8 | |

| -C=O | 154.9 | |

| Piperazine Ring | ||

| C2-H | ~3.9 - 4.1 (m, 1H) | ~52.0 |

| C3-H₂ | ~2.8 - 3.1 (m, 2H) | ~45.5 |

| C5-H₂ | ~2.7 - 2.9 (m, 2H) | ~46.0 |

| C6-H₂ | ~3.4 - 3.6 (m, 2H) | ~44.0 |

| Propyl Group | ||

| -CH₂-CH₂-CH₃ | ~1.4 - 1.6 (m, 2H) | ~35.0 |

| -CH₂-CH₂-CH₃ | ~1.2 - 1.4 (m, 2H) | ~19.5 |

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of both its relative and absolute configuration. thieme-connect.denih.gov To perform this analysis on this compound, a high-quality single crystal must first be grown.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. thieme-connect.de The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the conformation of the molecule in the solid state. researchgate.net

For chiral molecules, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. mit.edu When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. thieme-connect.de This phenomenon breaks Friedel's law (I_{hkl} ≠ I_{-h-k-l}), and the differences in the intensities of these specific reflections (Bijvoet pairs) can be used to determine the true handedness of the molecule. researchgate.netnih.gov The Flack parameter is a critical value calculated during refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. nih.gov This would definitively confirm the (S) configuration at the C2 position of the piperazine ring.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Typical Value / Information |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | e.g., 4 |

| Radiation | e.g., Cu Kα (λ = 1.54178 Å) |

| Temperature | e.g., 100 K |

| Final R-indices | R1, wR2 |

| Absolute Structure Parameter (Flack) | ~0.0(1) for correct structure |

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. yakhak.org

For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight. For this compound (C₁₂H₂₄N₂O₂), the expected monoisotopic mass is 228.1838, so the [M+H]⁺ ion would be observed at m/z 229.1916.

Electron Ionization (EI) and Collision-Induced Dissociation (CID): These higher-energy techniques cause the molecule to fragment in a predictable manner, providing a "fingerprint" that aids in structural confirmation. Key fragmentation pathways for this compound would include:

Loss of the Boc Group: A very common fragmentation for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) to give an ion at [M-56]⁺, or the loss of the entire Boc group (100 Da) to give [M-100]⁺. The tert-butyl cation at m/z 57 is also a characteristic peak. doaj.org

Cleavage of the Propyl Group: Alpha-cleavage next to the nitrogen can result in the loss of the propyl group (43 Da), leading to an ion at [M-43]⁺.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic cleavage, often resulting in fragments corresponding to the loss of ethyleneamine moieties. nih.govresearchgate.net

By analyzing the masses of these fragment ions, the presence of the Boc group, the propyl substituent, and the piperazine core can be confirmed, providing strong evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (Proposed) | Ion Formula | Description |

|---|---|---|

| 229.19 | [C₁₂H₂₅N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 173.13 | [C₈H₁₇N₂O₂]⁺ | Loss of Propyl Radical [M-C₃H₇]⁺ |

| 129.14 | [C₇H₁₇N₂]⁺ | Loss of Boc group [M-C₅H₇O₂]⁺ |

| 101.07 | [C₄H₉N₂O₂]⁺ | Loss of isobutylene and propyl group [M-C₄H₈-C₃H₇]⁺ |

Future Perspectives and Emerging Research Directions in Chiral Piperazine Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure C-substituted piperazines is a critical challenge that is being addressed by several emerging strategies. The limitations of traditional methods, which often yield racemic mixtures or require lengthy synthetic sequences, have spurred the development of more efficient and selective asymmetric techniques.

Key emerging methodologies include:

Catalytic Enantioselective Synthesis : This approach aims to create chiral piperazine (B1678402) cores directly. One notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which yields chiral disubstituted piperazin-2-ones with excellent control over stereochemistry. These intermediates can then be readily converted to the corresponding chiral piperazines. rsc.org Another powerful method involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, producing a variety of chiral piperazines with high enantiomeric excess. acs.org

Chiral Pool Synthesis : This strategy leverages readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring with a predefined stereocenter. A concise, four-step synthetic route can produce orthogonally protected, enantiomerically pure 2-substituted piperazines, a method that has been successfully scaled up to multigram quantities. researchgate.net One-pot procedures starting from N-protected amino acids have also been developed, streamlining the synthesis of 3-substituted piperazines in high yields. acs.org

Asymmetric Lithiation-Substitution : The direct C-H functionalization of N-Boc protected piperazines via asymmetric lithiation is a powerful technique. Using a strong base like s-BuLi in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a surrogate, allows for the deprotonation at a carbon atom adjacent to the nitrogen. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce substituents with a high degree of stereocontrol.

| Methodology | Description | Key Advantages | Relevant Research |

|---|---|---|---|

| Catalytic Enantioselective Synthesis | Direct asymmetric synthesis using chiral catalysts to induce enantioselectivity in ring formation or modification. | High efficiency, atom economy, and potential for creating novel chiral centers directly. | Asymmetric hydrogenation of pyrazines. rsc.orgacs.org |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids, to build the chiral piperazine scaffold. | Predictable stereochemistry, access to orthogonally protected products. | Synthesis from α-amino acids. researchgate.netacs.org |

| Asymmetric Lithiation | Enantioselective deprotonation of a C-H bond adjacent to a nitrogen atom using a chiral ligand, followed by reaction with an electrophile. | Direct functionalization of the piperazine core, access to α-functionalized products with good diastereocontrol. | s-BuLi/(-)-sparteine mediated functionalization. |

Exploration of Underexplored Functionalization Pathways

While the functionalization of the nitrogen atoms in the piperazine ring through reactions like alkylation and acylation is well-established, the selective modification of the carbon backbone has been a significant challenge. researchgate.net Recent advances, however, are unlocking this "unexplored chemical space," which is critical as approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.

Emerging functionalization pathways focus on direct C–H bond activation:

Photoredox Catalysis : This sustainable and powerful method allows for the direct C–H functionalization of the piperazine ring under mild conditions. nih.gov By using an acridinium (B8443388) photocatalyst, for example, a nitrogen-centered radical cation can be generated from an N-Boc protected piperazine. This intermediate can then undergo a proton-coupled electron transfer (PCET) to form an α-amino radical, which subsequently couples with various electrophiles like Michael acceptors to form new C-C bonds. researchgate.net The site selectivity of this reaction can be predictably controlled by the electronic properties of the nitrogen-protecting groups. researchgate.net

Direct α-Lithiation : As mentioned previously, direct deprotonation of N-Boc piperazines at the α-carbon position using organolithium bases provides a route to a wide range of functionalized products. nih.gov This method has been refined to work at higher, more practical temperatures than the traditional -78 °C, making it more accessible.

These modern C-H functionalization techniques represent a paradigm shift, enabling late-stage modification of complex piperazine-containing molecules and dramatically expanding the structural diversity available to medicinal chemists.

Integration of Continuous Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow and automated synthesis offers significant advantages for the production of chiral piperazines, including improved safety, scalability, and efficiency.

Continuous Flow Synthesis : Flow chemistry has been successfully applied to the selective mono-acylation of piperazine. nih.gov In one setup, a diamine is temporarily immobilized on a solid support within a flow reactor, allowing for clean acylation, followed by its release. This avoids issues with protecting groups and purification challenges associated with traditional batch methods. nih.govrsc.org Flow systems, sometimes coupled with microwave reactors, also facilitate the synthesis of monosubstituted piperazines from protonated piperazine, eliminating the need for protecting group chemistry altogether. slideshare.net

Automated Synthesis : The principles of flow chemistry are inherently suited for automation. Automated platforms can precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and the ability to rapidly generate libraries of piperazine derivatives for screening. The synthesis of 2-substituted piperazines has been successfully demonstrated under both batch and flow conditions, highlighting the flexibility of modern synthetic approaches. nih.gov

The integration of these technologies is crucial for accelerating the discovery and development process of new piperazine-based therapeutics by enabling more efficient synthesis and optimization.

Computational-Driven Design of Piperazine-Based Architectures

Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of novel chiral piperazine-based molecules. These methods allow researchers to predict molecular properties, understand drug-receptor interactions, and prioritize synthetic targets, thereby saving significant time and resources.

Key computational approaches include:

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. nih.gov Ligand-based pharmacophore models have been successfully developed for various piperazine-based antagonists, helping to understand structural requirements and guide the design of new, more potent compounds. researchgate.netresearchgate.net

Molecular Docking and Dynamics : Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. acs.org This is widely used to screen virtual libraries of piperazine derivatives and to understand structure-activity relationships (SAR) at the atomic level. nih.govkfupm.edu.sa For instance, docking studies have helped elucidate the binding modes of piperazine-based sigma receptor (S1R) agonists and PARP-1 inhibitors. rsc.orgkfupm.edu.sa Molecular dynamics simulations can further refine these models by revealing the dynamic behavior of the ligand-receptor complex over time. rsc.org

Quantum Chemistry (DFT) : Density Functional Theory (DFT) calculations are used to investigate the electronic structure, conformation, and reactivity of piperazine derivatives. nih.govnih.gov DFT can predict the most stable conformations of a molecule, analyze its molecular orbitals (HOMO/LUMO) to understand reactivity, and calculate vibrational spectra to aid in structural characterization. nih.govyoutube.com Such calculations have been used to predict the site-selectivity in photoredox-catalyzed C-H alkylation of piperazines.

QSAR (Quantitative Structure-Activity Relationship) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed piperazine derivatives before they are synthesized. researchgate.netnih.gov

By integrating these computational strategies, researchers can move from a trial-and-error approach to a more rational, hypothesis-driven design of chiral piperazine architectures with tailored pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Boc-2-propyl-piperazine, and how can purity be ensured?

- Methodology : The synthesis typically involves Boc protection of the piperazine core. A validated route starts with (S)-2-propylpiperazine, using n-BuLi in THF to deprotonate the secondary amine, followed by Boc anhydride ((Boc)₂O) addition. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the product with >93% purity. Critical parameters include reaction temperature (0–5°C for deprotonation) and stoichiometric control to avoid over-alkylation .

- Quality Control : Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic Boc tert-butyl singlet at δ 1.4 ppm) .

Q. How is the enantiomeric purity of this compound validated in asymmetric synthesis?

- Methodology : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Optical rotation ([α]D²⁵) comparisons against literature values (e.g., +15° to +20° for the (S)-enantiomer) further confirm stereochemical integrity .

Q. What are the recommended storage conditions to prevent degradation of this compound?